molecular formula C24H25ClO2 B12733696 Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- CAS No. 83493-15-6

Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy-

Cat. No.: B12733696
CAS No.: 83493-15-6
M. Wt: 380.9 g/mol
InChI Key: ALEXTXSVFVEMAX-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a phenoxy group, and a complex alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method includes the following steps:

    Formation of the Alkyl Chain: The alkyl chain can be synthesized through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reactions: The introduction of the chlorine atom and the phenoxy group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be done using chlorine gas in the presence of a catalyst like iron(III) chloride.

    Coupling Reactions: The final step involves coupling the synthesized alkyl chain with the benzene ring, which can be done using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated or aminated benzene derivatives

Scientific Research Applications

Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biochemical pathways and interactions involving aromatic compounds.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-2-methyl-: Similar in structure but lacks the complex alkyl chain and phenoxy group.

    Benzene, 1-chloro-4-methyl-: Another chlorinated benzene derivative with a different substitution pattern.

    Toluene, o-chloro-: A simpler aromatic compound with a single chlorine substituent.

Uniqueness

Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its multi-substituted benzene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

83493-15-6

Molecular Formula

C24H25ClO2

Molecular Weight

380.9 g/mol

IUPAC Name

1-chloro-2-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-4-phenoxybenzene

InChI

InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-15-22(13-14-23(19)25)27-21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3

InChI Key

ALEXTXSVFVEMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)COCC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl

Origin of Product

United States

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